

1-(2-fluorophenyl)cyclopropanecarboxylic acid chemical properties

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Compound of Interest

Compound Name: 1-(2-fluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1351642

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An In-depth Technical Guide to **1-(2-fluorophenyl)cyclopropanecarboxylic Acid**

Core Chemical Properties and Identifiers

1-(2-fluorophenyl)cyclopropanecarboxylic acid is a substituted aromatic carboxylic acid featuring a cyclopropane ring. The presence of the fluorine atom on the phenyl ring and the strained cyclopropyl group imparts unique chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science.

Physicochemical Data

The key physicochemical properties of **1-(2-fluorophenyl)cyclopropanecarboxylic acid** are summarized in the table below. It is important to note that several of these values are predicted based on computational models.

Property	Value	Source
IUPAC Name	1-(2-fluorophenyl)cyclopropanecarboxylic acid	N/A
CAS Number	306298-00-0	[1]
Molecular Formula	C ₁₀ H ₉ FO ₂	[1]
Molecular Weight	180.18 g/mol	[1]
Appearance	White to light yellow solid	[1]
Boiling Point	311.4 ± 35.0 °C (Predicted)	[1]
Density	1.361 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	3.97 ± 0.20 (Predicted)	[1]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[1]

Spectroscopic Profile

While specific experimental spectra for this exact compound are not readily available in public literature, a theoretical profile can be established based on the known spectroscopic behavior of its constituent functional groups.[2]

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct regions. The aromatic protons on the fluorophenyl group would appear in the downfield region (approx. 7.0-7.6 ppm), exhibiting complex splitting patterns due to fluorine-proton and proton-proton coupling. The four protons on the cyclopropane ring are diastereotopic and would present as complex multiplets in the aliphatic region (approx. 1.0-2.0 ppm). The carboxylic acid proton is highly deshielded and would appear as a broad singlet far downfield, typically above 10 ppm. [3][4]
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum would feature a signal for the carbonyl carbon of the carboxylic acid in the 175-185 ppm range. Aromatic carbons would resonate between 115-165 ppm, with the carbon directly bonded to the fluorine atom showing a large

one-bond C-F coupling constant. The quaternary and methylene carbons of the cyclopropane ring would appear in the upfield region, typically between 10-30 ppm.[5]

- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by a very broad O-H stretching band for the carboxylic acid, spanning from approximately 2500 to 3300 cm^{-1} . [2] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1700-1725 cm^{-1} . [2] Additional peaks corresponding to aromatic C-H and C=C bonds, as well as the C-F bond, would also be present.
- **Mass Spectrometry:** The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of 180.18. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH) and other characteristic cleavages of the phenyl and cyclopropane rings.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of 1-arylcylopropanecarboxylic acids involves the cyclopropanation of an arylacetonitrile followed by hydrolysis. This general approach can be adapted for the synthesis of the target compound.[6]

Plausible Synthesis of 1-(2-fluorophenyl)cyclopropanecarboxylic acid

Step 1: Synthesis of 1-(2-fluorophenyl)cyclopropanecarbonitrile This step involves the α -alkylation of a substituted phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

- **Reactants:**
 - 2-(2-fluorophenyl)acetonitrile
 - 1,2-dibromoethane
 - Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
 - Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional but recommended

- Solvent (e.g., water or a biphasic system)
- Procedure:
 - To a solution of 2-(2-fluorophenyl)acetonitrile in the chosen solvent, add the base and phase-transfer catalyst.
 - Heat the mixture to approximately 60 °C with vigorous stirring.
 - Slowly add 1,2-dibromoethane to the reaction mixture.
 - Maintain the temperature and stirring for several hours until the reaction is complete (monitored by TLC or GC).
 - After cooling, extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
 - Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

Step 2: Hydrolysis of 1-(2-fluorophenyl)cyclopropanecarbonitrile The nitrile group is converted to a carboxylic acid through acidic or basic hydrolysis.

- Reactants:
 - 1-(2-fluorophenyl)cyclopropanecarbonitrile
 - Concentrated hydrochloric acid (HCl) or a strong base like NaOH
- Procedure (Acid Hydrolysis):
 - Add the crude nitrile from Step 1 to an excess of concentrated hydrochloric acid.
 - Heat the mixture at reflux for several hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (if basic hydrolysis is used) or by TLC.
 - Cool the reaction mixture in an ice bath, which should cause the carboxylic acid product to precipitate.

- Collect the solid product by filtration.
- Wash the solid with cold water to remove residual acid.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **1-(2-fluorophenyl)cyclopropanecarboxylic acid**.

Biological Activity and Drug Development Relevance

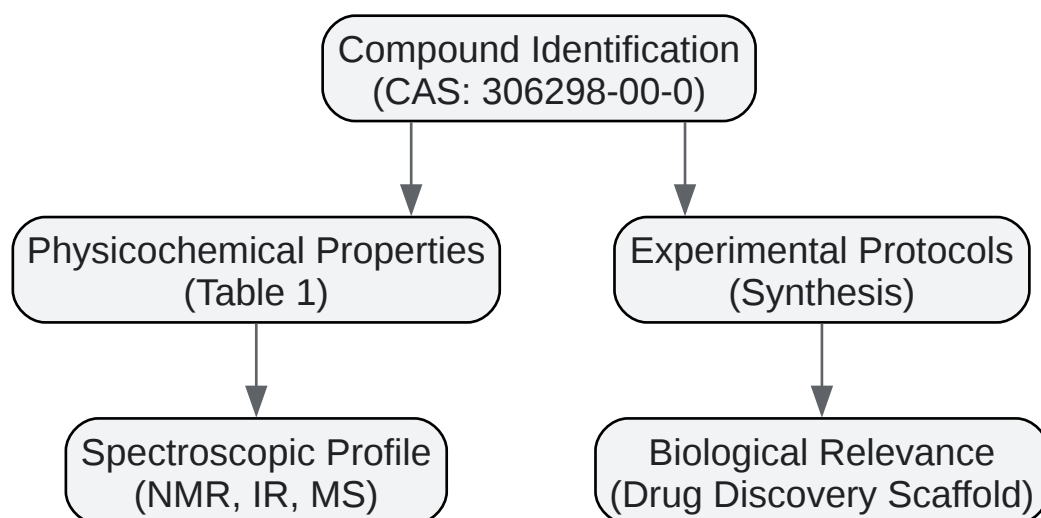
While specific biological data for **1-(2-fluorophenyl)cyclopropanecarboxylic acid** is not extensively documented, the 1-phenylcyclopropane carboxamide scaffold is of significant interest in drug discovery.[6] Derivatives of this class have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-tumor, and antimicrobial effects.[6]

The unique conformational rigidity of the cyclopropane ring can help lock a molecule into a bioactive conformation, potentially increasing binding affinity and potency at a biological target. [6] Furthermore, the fluorine atom is a common bioisostere for a hydrogen atom in medicinal chemistry, often introduced to enhance metabolic stability, improve membrane permeability, and increase binding interactions.[7]

Therefore, **1-(2-fluorophenyl)cyclopropanecarboxylic acid** serves as a key intermediate for the synthesis of novel therapeutic agents, allowing for the exploration of structure-activity relationships in various drug development programs.[6]

Visualizations

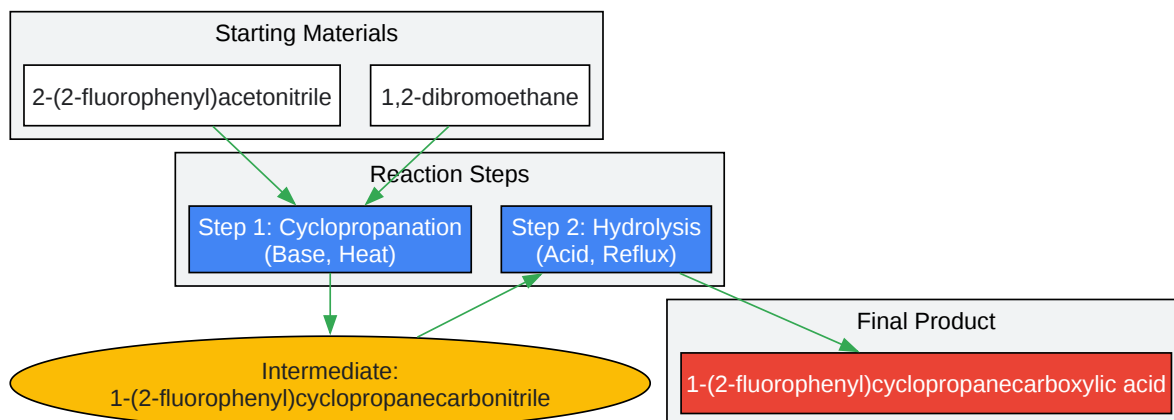
Logical Data Flow



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Caption: Logical overview of the technical data presented in this guide.

General Synthesis Workflow



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Caption: Plausible two-step synthesis route for the target compound.

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